Cas no 848440-23-3 (tert-butyl N-(3-bromo-2-fluorophenyl)carbamate)

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate structure
848440-23-3 structure
Product Name:tert-butyl N-(3-bromo-2-fluorophenyl)carbamate
CAS No:848440-23-3
MF:C11H13BrFNO2
MW:290.128825902939
MDL:MFCD24467334
CID:2149092
PubChem ID:66729642
Update Time:2025-04-21

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3-bromo-2-fluorophenyl)carbamate
    • (3-Bromo-2-fluoro-phenyl)-carbamic acid tert-butyl ester
    • tert-butyl N-(3-bromo-2-fluorophenyl)carbamate
    • DB-321514
    • 1,1-dimethylethyl (3-bromo-2-fluorophenyl)carbamate
    • tert-butyl 3-bromo-2-fluorophenylcarbamate
    • EN300-3529725
    • tert-butoxy-N-(3-bromo-2-fluorophenyl)carboxamide
    • JUOBTFMEQFYGLH-UHFFFAOYSA-N
    • CS-0371759
    • 848440-23-3
    • N-Boc-3-bromo-2-fluoro-aniline
    • SCHEMBL575004
    • tert-butyl(3-bromo-2-fluorophenyl)carbamate
    • MDL: MFCD24467334
    • Inchi: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
    • InChI Key: JUOBTFMEQFYGLH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 289.01137Da
  • Monoisotopic Mass: 289.01137Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate Pricemore >>

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